17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid
Overview
Description
17-oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-Docosahexaenoic acid is a metabolite of lipoxygenase-mediated oxidation of DHA that is produced endogenously by aspirin-enhanced COX-2 activity. It has been shown to activate Nrf2-dependent antioxidant gene expression, to act as a PPARγ agonist (EC50 = ~200 nM), and to inhibit pro-inflammatory cytokine and nitric oxide production at biological concentration ranges (5-25 µM).
Docosahexaenoic acid (DHA; ) is an essential fatty acid and the most abundant ω-3 fatty acid in neural tissues, especially in the retina and brain. 17-keto-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-DHA is a metabolite of lipoxygenase-mediated oxidation of DHA that is produced endogenously by aspirin-enhanced COX-2 activity. It has been shown to activate Nrf2-dependent antioxidant gene expression, to act as a PPARγ agonist (EC50 = ~200 nM), and to inhibit pro-inflammatory cytokine and nitric oxide production at biological concentration ranges (5-25 µM).
Scientific Research Applications
Biosynthetic Precursor of Lipid Mediators
17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-Docosahexaenoic acid is a biosynthetic precursor of lipid mediators such as resolvin D3 and D4. These are potent enzymatic products of docosahexaenoic acid (DHA) and play a crucial role in the resolution of inflammation (Nshimiyimana et al., 2022).
Inhibition of Blood Platelet Aggregation
This compound, as a derivative of DHA, is associated with the inhibition of blood platelet aggregation. This is particularly evident in metabolites like poxytrins, which are known for their antithrombotic potential (Chen et al., 2011).
Activation of PPARα/γ
17-OxoDHA activates peroxisome proliferator-activated receptors γ (PPARγ) and PPARα. It binds covalently to these receptors, classifying it as a dual agonist and introducing it as a novel class of PPAR agonists (Egawa et al., 2016).
Anti-Cancer Potential
Research indicates that 17-oxo-DHA demonstrates antitumor effects in non-small cell lung cancer (NSCLC) cell lines. Notably, its combination with the anticancer drug gemcitabine shows enhanced anticancer effects (Siena et al., 2018).
Inflammatory and Resolution Mediators
17-oxo-DHA is involved in the formation of mediators like resolvin D1, which regulate events in inflammation and resolution, showcasing its relevance in managing inflammatory responses (Hong et al., 2003).
Enhancement of Steroid Efficacy in COPD
This compound, in combination with fluticasone propionate, has shown to enhance the anti-inflammatory efficacy in chronic obstructive pulmonary disease (COPD), suggesting its potential in developing new therapeutic approaches for chronic diseases characterized by inflammation and oxidative stress (Cipollina et al., 2016).
Properties
IUPAC Name |
(4Z,7Z,10Z,13E,15Z,19Z)-17-oxodocosa-4,7,10,13,15,19-hexaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,14-12-,15-3-,19-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEBQMMZCFADMF-SWDQBTSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)C=CC=CCC=CCC=CCC=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC(=O)/C=C\C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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